n-Ethyl-N-(2-hydroxy-2-methylpropyl)-3-phenylacrylamide
Description
n-Ethyl-N-(2-hydroxy-2-methylpropyl)-3-phenylacrylamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethyl group, a hydroxy-methylpropyl group, and a phenylacrylamide moiety
Properties
IUPAC Name |
(E)-N-ethyl-N-(2-hydroxy-2-methylpropyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-4-16(12-15(2,3)18)14(17)11-10-13-8-6-5-7-9-13/h5-11,18H,4,12H2,1-3H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLALTHPJZIJCJD-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(C)(C)O)C(=O)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC(C)(C)O)C(=O)/C=C/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-N-(2-hydroxy-2-methylpropyl)-3-phenylacrylamide typically involves the reaction of 3-phenylacrylic acid with N-ethyl-N-(2-hydroxy-2-methylpropyl)amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous stirring, and maintaining a controlled temperature. The use of automated systems for purification and isolation of the product can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
n-Ethyl-N-(2-hydroxy-2-methylpropyl)-3-phenylacrylamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of n-Ethyl-N-(2-oxo-2-methylpropyl)-3-phenylacrylamide.
Reduction: Formation of n-Ethyl-N-(2-hydroxy-2-methylpropyl)-3-phenylamine.
Substitution: Formation of nitro or bromo derivatives of the phenyl ring.
Scientific Research Applications
n-Ethyl-N-(2-hydroxy-2-methylpropyl)-3-phenylacrylamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of n-Ethyl-N-(2-hydroxy-2-methylpropyl)-3-phenylacrylamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The hydroxy and amide groups play a crucial role in forming hydrogen bonds and other interactions with the target molecules, thereby influencing their function.
Comparison with Similar Compounds
Similar Compounds
- n-Ethyl-N-(2-hydroxy-2-methylpropyl)acetamide
- n-Ethyl-N-(2-hydroxy-2-methylpropyl)benzamide
- n-Ethyl-N-(2-hydroxy-2-methylpropyl)-3-methylacrylamide
Uniqueness
n-Ethyl-N-(2-hydroxy-2-methylpropyl)-3-phenylacrylamide is unique due to the presence of the phenylacrylamide moiety, which imparts distinct chemical and physical properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with other similar compounds. Additionally, the combination of the ethyl, hydroxy-methylpropyl, and phenylacrylamide groups provides a unique set of functionalities that can be exploited in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
